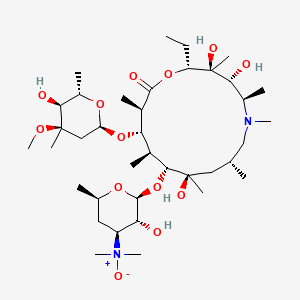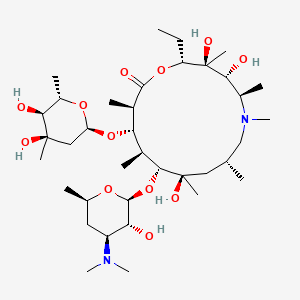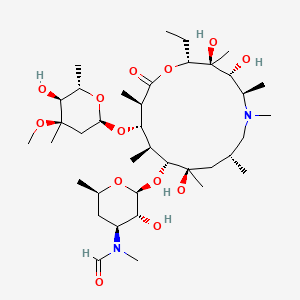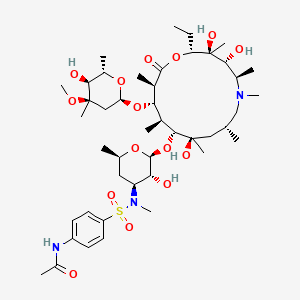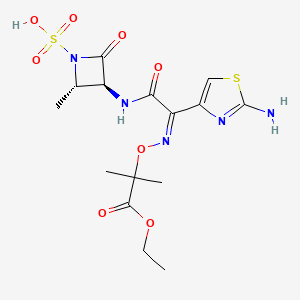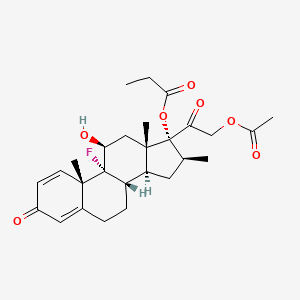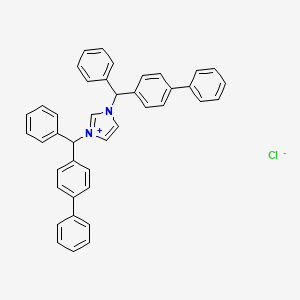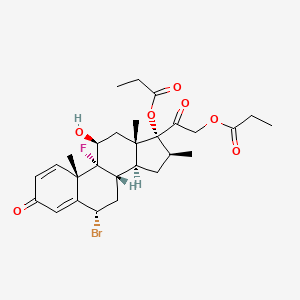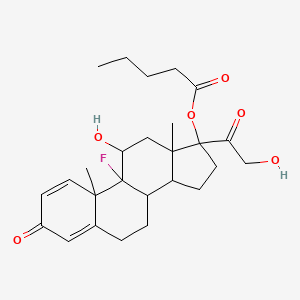
(E)-Cefodizime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cefodizime is a third-generation, aminothiazolyl cephalosporin for parenteral use. Cefodizime has broad-spectrum activity and is stable to most beta-lactamases.
Scientific Research Applications
In Vitro Antimicrobial Activity
(E)-Cefodizime, as a new alpha-methoxyimino cephalosporin, has been evaluated for its in vitro antimicrobial activity. This study highlighted its broad spectrum, encompassing various bacterial species including Enterobacteriaceae, staphylococci, Streptococcus spp., Haemophilus spp., and Neisseria spp. Cefodizime demonstrated significant potency against certain strains of Morganella spp. and Proteus vulgaris, though it showed less activity against some enteric species compared to other cephalosporins. Importantly, it exhibited substantial stability against hydrolysis by multiple types of beta-lactamases (Jones, Barry, Thornsberry, & Wilson, 1981).
Physicochemical Properties, Toxicology, and Structure-Activity Relationships
Cefodizime, identified as a 2-aminothiazolyl cephalosporin for parenteral use, possesses a bisubstituted thiothiazole moiety in its cephem nucleus. This unique structure doesn't significantly alter its antibacterial activity or safety profile in animal studies compared to cefotaxime. However, it results in a notable elimination half-life in rodents and dogs and exhibits unique immunological properties (Bryskier, Procyk, & Labro, 1990).
Immunomodulating Activity
Cefodizime displays notable immunomodulating activity in various experimental models. Its effect on immune function, particularly after surgical stress, was assessed in a study involving two groups of subjects treated with cefodizime and another cephalosporin. The results showed significant improvement in impaired immune functions with cefodizime, particularly influencing neutrophil phagocytosis and the complement system (Auteri et al., 1991).
Immunomodulatory Properties
Further studies have confirmed cefodizime's immunomodulatory properties, demonstrating its ability to enhance various immune parameters such as phagocyte function, B lymphocyte responsiveness, and delayed hypersensitivity. It may restore natural killer (NK) and phagocyte activity, as well as interleukin 1 (IL-1) and interferon production in immunocompromised patients and animals. Its unique chemical structure, particularly the thio-thiazolyl side-chain, is associated with these immunomodulatory properties (Labro, 1990).
Phagocytosis Enhancement
Cefodizime has been found to enhance the ingestion of IgG-coated erythrocytes by peritoneal macrophages in a dose-dependent manner. This enhancement was unique to cefodizime among various antibiotics tested, suggesting a potential role in improving in vivo activity through both phagocytosis-enhancing and antimicrobial properties (Oishi, Matsumoto, Yamamoto, Morito, & Yoshida, 1989).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (E)-Cefodizime can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-7-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid", "2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid", "N,N-dimethylformamide", "triethylamine", "sodium hydride", "methyl iodide", "acetonitrile", "water", "sodium bicarbonate", "ethanol" ], "Reaction": [ "The synthesis starts with the reaction of 4-methyl-7-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid in N,N-dimethylformamide and triethylamine to form the corresponding ester intermediate.", "The ester intermediate is then treated with sodium hydride and methyl iodide to form the methyl ester.", "The methyl ester is then treated with acetonitrile and water to form the corresponding amide intermediate.", "The amide intermediate is then treated with sodium bicarbonate and ethanol to form the final product, (E)-Cefodizime." ] } | |
CAS No. |
97180-26-2 |
Molecular Formula |
C20H20N6O7S4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1 |
InChI Key |
XDZKBRJLTGRPSS-ZSKFQXOHSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


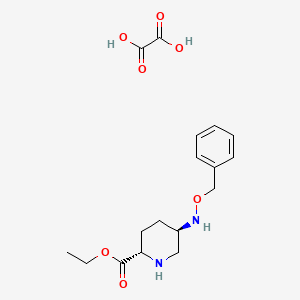

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
